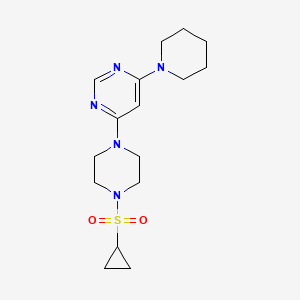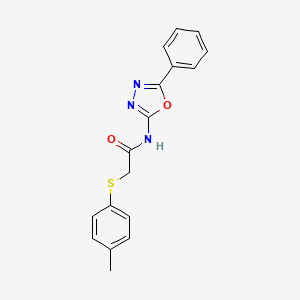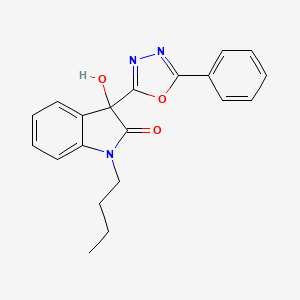
4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains elements of cyclopropyl, sulfonyl, piperazine, and pyrimidine groups. These types of compounds are often used in medicinal chemistry for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at their functional groups, such as the sulfonyl or piperazine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure. Similar compounds often have moderate to high solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
The synthesis and pharmacological properties of related pyrimidine derivatives have been extensively studied. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, showing antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). Similarly, Ammar et al. (2004) focused on novel pyrimidine derivatives containing a sulfonyl moiety, highlighting their antimicrobial activity (Ammar et al., 2004).
Supramolecular Chemistry
Elacqua et al. (2013) explored organic co-crystals and salts involving pyridines and sulfadiazine, showcasing how pyridine derivatives can modify hydrogen-bonded structures, a principle potentially applicable to the compound (Elacqua et al., 2013).
Antagonistic Properties
Piperazinyl-glutamate-pyrimidines, closely related to the target compound, have been identified as potent P2Y12 antagonists, indicating their potential in inhibiting platelet aggregation. This showcases the versatility of pyrimidine derivatives in therapeutic applications (Parlow et al., 2009).
Herbicidal Applications
Hamprecht et al. (1999) detailed the synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating the agricultural applications of such compounds (Hamprecht et al., 1999).
Anticancer Potential
Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, testing their antiproliferative activity against various human cancer cell lines. Certain compounds exhibited significant activity, underscoring the potential of pyrimidine derivatives in cancer therapy (Mallesha et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2S/c22-24(23,14-4-5-14)21-10-8-20(9-11-21)16-12-15(17-13-18-16)19-6-2-1-3-7-19/h12-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFMNBPAJXWPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)

![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)
![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)


![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)

![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)

